2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2-phenylethyl)acetamide
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Overview
Description
2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2-phenylethyl)acetamide is a complex organic compound with a unique structure that combines elements of cyclohexane, imidazole, and benzimidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2-phenylethyl)acetamide typically involves multiple steps. The process begins with the preparation of the imidazole and benzimidazole rings, followed by their fusion to form the imidazo[1,2-a]benzimidazole core. The cyclohexyl group is then introduced through a cyclization reaction, and the final step involves the attachment of the N-(2-phenylethyl)acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and cost-effective reagents. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxo group to a hydroxyl group.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2-phenylethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2-phenylethyl)acetamide: shares structural similarities with other imidazo[1,2-a]benzimidazole derivatives.
Other similar compounds: include those with different substituents on the imidazole or benzimidazole rings, such as this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C25H28N4O2 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-(3-cyclohexyl-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C25H28N4O2/c30-23(26-16-15-18-9-3-1-4-10-18)17-22-24(31)28(19-11-5-2-6-12-19)25-27-20-13-7-8-14-21(20)29(22)25/h1,3-4,7-10,13-14,19,22H,2,5-6,11-12,15-17H2,(H,26,30) |
InChI Key |
VZFZJYGFLJIEMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(N3C2=NC4=CC=CC=C43)CC(=O)NCCC5=CC=CC=C5 |
Origin of Product |
United States |
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